Fmoc-alpha-methyl-L-Propargylglycine is a synthetic amino acid derivative that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino functionality, which enhances its stability and reactivity during chemical reactions. This compound is primarily used as a building block in the synthesis of peptides and other complex molecules in biochemical research and pharmaceutical development.
Fmoc-alpha-methyl-L-Propargylglycine is synthesized through various chemical methods, which typically involve the protection of the amino group of L-propargylglycine with an Fmoc group. The compound's synthesis and characterization have been documented in numerous scientific publications and commercial catalogs, indicating its widespread use in research laboratories.
This compound falls under the category of amino acid derivatives and is classified as a non-standard amino acid due to its unique side chain structure. It is often utilized in organic synthesis and medicinal chemistry, particularly for applications involving peptide formation.
The synthesis of Fmoc-alpha-methyl-L-Propargylglycine can be accomplished through several methods, with the most common involving the following steps:
The industrial production of this compound often employs automated peptide synthesizers to facilitate large-scale synthesis. These systems optimize reaction conditions to achieve high yields and purity levels, critical for subsequent applications in research and development.
Fmoc-alpha-methyl-L-Propargylglycine has a complex molecular structure characterized by:
The compound's structure allows for participation in various chemical reactions, particularly those involving nucleophilic substitution or coupling reactions due to the presence of the alkyne moiety.
Fmoc-alpha-methyl-L-Propargylglycine can undergo several key chemical reactions:
The mechanism of action for Fmoc-alpha-methyl-L-Propargylglycine primarily involves its incorporation into peptides during SPPS. The alkyne group is particularly useful for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of stable triazole linkages within peptide structures. This enhances both the stability and bioactivity of synthesized peptides.
Fmoc-alpha-methyl-L-Propargylglycine has numerous applications across various scientific fields:
Fmoc-α-methyl-L-Propargylglycine (CAS 1198791-58-0) is a structurally engineered noncanonical amino acid characterized by an Fmoc-protected α-amine group, a chiral α-methyl group, and a propargyl side chain terminating in a terminal alkyne. Its molecular formula is C₂₁H₁₉NO₄ (MW: 349.38 g/mol), distinguishing it from the non-methylated analogue Fmoc-L-propargylglycine (C₂₀H₁₇NO₄, MW: 335.35 g/mol) through the presence of a quaternary α-carbon center [1] [5]. This steric constraint profoundly influences conformational behavior in peptide chains. The terminal alkyne enables bioorthogonal "click chemistry" applications, particularly Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), positioning it as a pivotal tool for peptide engineering, bioconjugation, and materials science [1] [6]. Unlike canonical amino acids, its α-methyl substitution enhances proteolytic stability and modulates peptide secondary structures, making it indispensable for creating metabolically resilient bioactive compounds [1] [9].
Table 1: Key Molecular Characteristics
Property | Fmoc-α-methyl-L-Propargylglycine | Fmoc-L-Propargylglycine |
---|---|---|
CAS Number | 1198791-58-0 | 198561-07-8 |
Molecular Formula | C₂₁H₁₉NO₄ | C₂₀H₁₇NO₄ |
Molecular Weight | 349.38 g/mol | 335.35 g/mol |
Key Structural Features | α-methyl group, terminal alkyne | Terminal alkyne |
Storage Conditions | 2–8 °C | 0–8 °C |
Peptide Synthesis & Structural Diversification
In Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-α-methyl-L-Propargylglycine serves as a conformationally restrictive building block. Its α-methyl group sterically hinders rotation around the Cα-N and Cα-C bonds, promoting specific backbone angles (e.g., helical or extended conformations) inaccessible to proteinogenic residues. This property enables the rational design of peptide secondary structures with enhanced stability against enzymatic degradation [1] [5]. The terminal alkyne facilitates intramolecular macrocyclization via Glaser coupling (Cu(OAc)₂/pyridine, 60°C microwave irradiation), generating cyclic peptides with constrained topologies for targeting challenging protein interfaces [3] [4].
Bioconjugation & Click Chemistry Applications
The alkyne side chain provides a bioorthogonal handle for CuAAC or strain-promoted azide-alkyne cycloadditions (SPAAC), enabling efficient ligation with azide-containing probes (e.g., fluorophores, polymers, or biomolecules). This reactivity underpins:
Materials Science & Hybrid Biomaterials
Incorporating this amino acid into peptide amphiphiles or dendritic peptides drives hierarchical self-assembly into nanostructures (e.g., micelles or hydrogels). The alkyne enables post-assembly functionalization—critical for creating stimuli-responsive materials for tissue engineering or biosensing [1] [8]. Its integration into polymer backbones enhances mechanical strength and introduces sites for biofunctionalization [1].
Genetic Code Expansion (GCE) Systems
While primarily used in SPPS, its structural analogues serve as noncanonical amino acids (ncAAs) in GCE. Engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pairs incorporate alkyne-bearing ncAAs into recombinant proteins in mammalian cells, enabling:
Table 2: Key Research Applications
Application Domain | Function | Research Impact |
---|---|---|
Peptide Therapeutics | Backbone constraint & protease resistance | Enhanced in vivo stability of neuropeptides [1] |
Bioconjugation | CuAAC/SPAAC ligation site | Targeted drug delivery systems [1] [6] |
DNA-Encoded Libraries | DNA-compatible cyclization | Screening >10⁸ compounds for inhibitor discovery [6] |
Biomaterials | Self-assembly & post-functionalization | Smart hydrogels for tissue engineering [1] [8] |
Genetic Code Expansion | ncAA for recombinant proteins | Live-cell protein labeling [9] |
Synthetic Milestones & Methodological Evolution
Fmoc-α-methyl-L-Propargylglycine emerged in the late 2000s as an evolution of alkyne-functionalized amino acids, with its first commercial availability documented circa 2010 (CAS reg. 1198791-58-0). Its design addressed limitations of earlier analogues like Fmoc-L-propargylglycine (CAS 198561-07-8), which lacked the α-methyl group’s conformational control [1] [5]. Key advances enabling its adoption include:
Impact on Drug Discovery & Chemical Biology
This compound catalyzed progress in multiple fields:
Table 3: Historical Timeline of Key Developments
Year Range | Development | Significance |
---|---|---|
Pre-2010 | Fmoc-L-propargylglycine commercialization | Established alkyne handle for peptide SPPS [5] |
2010–2015 | Introduction of α-methyl variant (CAS 1198791-58-0) | Added backbone rigidity & metabolic stability [1] |
2015–Present | Integration into DELs & GCE systems | Enabled combinatorial library synthesis & in vivo protein engineering [6] [9] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7